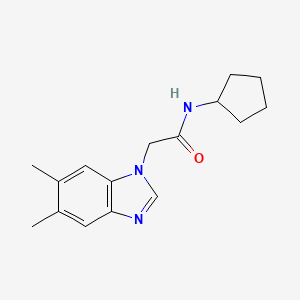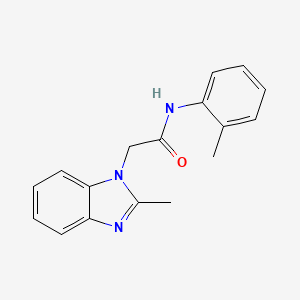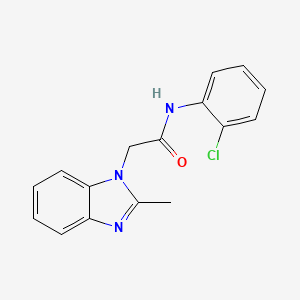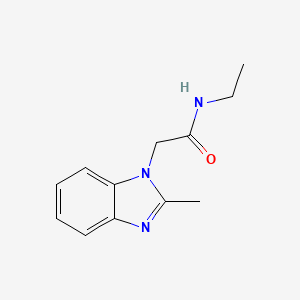![molecular formula C16H19NO2 B7460601 2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). It has been widely used in scientific research to investigate the role of PKA in various cellular processes.
作用機序
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular processes. This compound is a competitive inhibitor of PKA, meaning that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cellular context. In cardiac myocytes, this compound has been shown to inhibit the PKA-mediated phosphorylation of L-type calcium channels, leading to a decrease in calcium influx and a decrease in contractility. In pancreatic beta cells, this compound has been shown to inhibit insulin secretion by blocking the PKA-mediated phosphorylation of ion channels involved in insulin release. In cancer cells, this compound has been shown to inhibit cell proliferation by blocking the PKA-mediated phosphorylation of transcription factors involved in cell cycle progression.
実験室実験の利点と制限
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKA, making it a useful tool for investigating the role of PKA in specific cellular processes. It is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations as well. It has been shown to have off-target effects on other kinases, particularly at high concentrations. Additionally, its use can be limited by the fact that it is a competitive inhibitor of ATP, meaning that it may not be effective in cells with high levels of ATP.
将来の方向性
There are several future directions for research involving 2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. One area of interest is the development of more selective inhibitors of PKA that do not have off-target effects on other kinases. Another area of interest is the use of this compound in combination with other inhibitors or drugs to investigate synergistic effects on cellular processes. Finally, this compound could be used to investigate the role of PKA in other cellular processes beyond those that have already been studied.
合成法
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzylamine with maleic anhydride to form 2-(4-methylbenzyl)malic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 3,4,5,6-tetrahydrophthalimide to produce this compound.
科学的研究の応用
2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been extensively used in scientific research to investigate the role of PKA in various cellular processes. It has been shown to inhibit PKA-mediated phosphorylation of a variety of substrates, including ion channels, transporters, and transcription factors. This compound has been used to study the role of PKA in cardiac function, insulin secretion, and cancer cell proliferation, among other processes.
特性
IUPAC Name |
2-[(4-methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h6-9,13-14H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSIADRBUGOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)



